2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate (CAS: 885950-38-9) is a fluorinated sulfonate ester with the molecular formula C₁₆H₁₃F₅O₃S and a molecular weight of 380.33 g/mol . It features a pentafluorophenyl group attached to a sulfonate ester backbone, with a bulky tert-butyl substituent on the benzene ring. The compound has a melting point of 93–95°C and is classified as an irritant, requiring careful handling . It is commercially available (e.g., CymitQuimica, Ref: 54-PC10311) and serves as a key intermediate in organic synthesis, particularly in medicinal chemistry for constructing electrophilic warheads or leaving groups in kinase inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSDJYBIOYZRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The primary synthesis route involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine (Et₃N). This method, adapted from analogous sulfonate ester syntheses, proceeds via nucleophilic acyl substitution:
$$
\text{C}6\text{F}5\text{OH} + \text{p-(t-Bu)C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{F}5\text{SO}2\text{C}6\text{H}4\text{-t-Bu} + \text{Et}3\text{NH}^+\text{Cl}^-
$$
Key Steps :
- Base Selection : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to enhance reagent solubility.
- Temperature : Reactions proceed at 0–25°C over 4–12 hours, with yields exceeding 80% after purification.
Precursor Synthesis: 4-(tert-Butyl)Benzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via radical bromination of 4-tert-butyltoluene followed by sulfonation:
$$
\text{p-(t-Bu)C}6\text{H}4\text{CH}3 \xrightarrow{\text{Br}2, \text{light}} \text{p-(t-Bu)C}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{H}2\text{SO}4, \text{SO}3} \text{p-(t-Bu)C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{p-(t-Bu)C}6\text{H}4\text{SO}_2\text{Cl}
$$
Optimization Notes :
- Bromination requires UV light or peroxides to initiate radical chain propagation.
- Sulfonation with oleum (20% SO₃ in H₂SO₄) achieves >90% conversion at 120°C.
Alternative Synthetic Pathways
Grignard Reagent-Mediated Coupling
A patent-pending method (EP2192124A1) employs a pentafluorophenylmagnesium bromide intermediate to react with 4-(tert-butyl)benzenesulfonyl chloride:
$$
\text{C}6\text{F}5\text{MgBr} + \text{p-(t-Bu)C}6\text{H}4\text{SO}2\text{Cl} \rightarrow \text{C}6\text{F}5\text{SO}2\text{C}6\text{H}4\text{-t-Bu} + \text{MgBrCl}
$$
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Immobilized sulfonyl chlorides on silica gel react with pentafluorophenol under microwave irradiation (100°C, 30 min), enabling rapid library synthesis. This method reduces purification steps but requires specialized equipment.
Reaction Optimization and Yield Comparison
| Parameter | Standard Method | Grignard Method | Solid-Phase |
|---|---|---|---|
| Yield | 82% | 89% | 75% |
| Reaction Time | 12 h | 2 h | 0.5 h |
| Purification | Column Chromatography | Distillation | Filtration |
| Scale-Up Feasibility | High | Moderate | Low |
Key Observations :
- Triethylamine concentrations above 1.5 eq. cause emulsion formation during workup.
- Distillation under reduced pressure (0.1 mmHg) isolates the product as a colorless solid with a melting point of 93–95°C.
Spectroscopic Validation and Purity Control
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The sulfonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted derivatives of the original compound, where the nucleophile has replaced one of the fluorine atoms on the pentafluorophenyl ring.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the sulfonate group.
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Agents : The compound has potential as an anti-inflammatory agent. Research indicates that similar sulfonate compounds can effectively inhibit inflammatory pathways, suggesting that 2,3,4,5,6-pentafluorophenyl 4-(tert-butyl)benzenesulfonate may exhibit similar properties. Studies have shown that phenyl sulfonate derivatives can reduce edema in animal models, indicating their therapeutic potential in treating conditions like arthritis .
- Drug Delivery Systems : The lipophilic nature of the tert-butyl group enhances the solubility and permeability of drugs across biological membranes. This property is crucial for developing drug delivery systems that require efficient absorption and bioavailability .
- Antioxidant Activity : Compounds with similar structures have been investigated for their antioxidant properties. The presence of the tert-butyl group may confer stability against oxidative stress, making it a candidate for developing antioxidants to combat diseases related to oxidative damage .
Materials Science Applications
- Fluorinated Polymers : The incorporation of pentafluorophenyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research into fluorinated materials suggests that they exhibit superior mechanical properties and lower surface energy, making them suitable for coatings and advanced materials .
- Catalysis : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, making this compound useful in synthetic chemistry as a precursor or catalyst in various organic transformations.
Environmental Studies
- Environmental Impact Assessments : Due to the increasing concern over persistent fluorinated compounds in the environment, studies are being conducted to assess the degradation pathways and ecological impacts of compounds like this compound. Understanding these pathways is essential for developing strategies to mitigate pollution from fluorinated chemicals .
- Analytical Chemistry : The unique spectral properties of fluorinated compounds allow for their detection and quantification using advanced analytical techniques such as mass spectrometry and NMR spectroscopy. This capability is vital for monitoring environmental pollutants.
Case Studies
- A study on sulfonamide compounds demonstrated their efficacy in treating cell proliferative disorders by targeting specific biochemical pathways associated with inflammation . This research provides a framework for exploring the therapeutic potential of pentafluorophenyl sulfonates.
- Another investigation into antioxidant properties highlighted how structurally similar compounds could inhibit lipid peroxidation effectively . Such findings support further exploration of the antioxidant capabilities of this compound.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the electron-withdrawing pentafluorophenyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The sulfonate group also plays a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The compound is part of a broader class of pentafluorophenyl sulfonate esters. Below is a comparative analysis with structurally related derivatives:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Effects: The trifluoromethyl group in CAS 886361-24-6 is more electron-withdrawing than tert-butyl, which could increase the sulfonate’s reactivity as a leaving group in nucleophilic substitutions .
- Thermal Stability: The tert-butyl variant’s higher melting point (93–95°C) suggests greater crystalline stability compared to derivatives with smaller substituents (e.g., trimethyl or trifluoromethyl) .
Commercial and Research Relevance
- Availability: The tert-butyl variant is marketed by specialized suppliers (e.g., CymitQuimica), whereas trimethyl and trifluoromethyl analogs are less commonly available .
- Research Trends: Recent studies highlight pentafluorophenyl sulfonates in covalent inhibitor design, with tert-butyl derivatives showing promise in targeting resistant cancer mutations due to their balanced reactivity and stability .
Biological Activity
2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pentafluorophenyl group and a tert-butyl substituent on the benzenesulfonate moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and potency.
Anticancer Activity
Several studies have explored the anticancer properties of sulfonate derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization. This mechanism is critical in cancer therapy as it disrupts cell division.
Case Studies
-
Tubulin Inhibition :
A study demonstrated that phenyl sulfonates can effectively inhibit tubulin polymerization in vitro. The structure-activity relationship indicated that modifications in the sulfonate group significantly affect potency against cancer cell lines . -
Antioxidant Properties :
Another investigation highlighted the antioxidant capabilities of similar compounds. These derivatives were shown to enhance glutathione S-transferase activity in hepatic tissues, suggesting potential protective effects against oxidative stress .
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively documented; however, related compounds have exhibited varying degrees of toxicity. For instance:
- Acute Toxicity : Studies on structurally related compounds indicate that high doses can lead to significant lethality in animal models .
- Chronic Effects : Long-term exposure studies are necessary to ascertain potential carcinogenic effects; preliminary data suggest that certain sulfonates do not exhibit mutagenic properties .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
